[(Morpholin-4-ylcarbonyl)amino](phenyl)acetic acid
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Overview
Description
(Morpholin-4-ylcarbonyl)aminoacetic acid is an organic compound that features a morpholine ring attached to a phenylacetic acid moiety through a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Morpholin-4-ylcarbonyl)aminoacetic acid typically involves the reaction of morpholine with phenylacetic acid derivatives under specific conditions. One common method involves the use of carbamoyl chloride derivatives of phenylacetic acid, which react with morpholine to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of (Morpholin-4-ylcarbonyl)aminoacetic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(Morpholin-4-ylcarbonyl)aminoacetic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenylacetic acid derivatives.
Scientific Research Applications
(Morpholin-4-ylcarbonyl)aminoacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Morpholin-4-ylcarbonyl)aminoacetic acid involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
(Morpholin-4-ylcarbonyl)aminopropanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
(Piperidin-4-ylcarbonyl)aminoacetic acid: Contains a piperidine ring instead of a morpholine ring.
(Morpholin-4-ylcarbonyl)aminoacetic acid: Features a benzyl group instead of a phenyl group.
Uniqueness
(Morpholin-4-ylcarbonyl)aminoacetic acid is unique due to its specific combination of a morpholine ring and a phenylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(morpholine-4-carbonylamino)-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11(10-4-2-1-3-5-10)14-13(18)15-6-8-19-9-7-15/h1-5,11H,6-9H2,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSCCAWPRHZTFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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